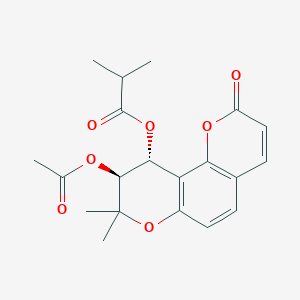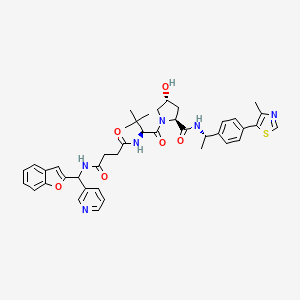![molecular formula C10H15N5O5 B12401377 2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate](/img/structure/B12401377.png)
2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique isotopic labeling, which includes nitrogen-15 and carbon-13 isotopes. These isotopic labels are often used in scientific research to trace the metabolic pathways and interactions of the compound within biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate typically involves multiple steps, starting from readily available precursors. The key steps include:
Isotopic Labeling: The incorporation of nitrogen-15 and carbon-13 isotopes is achieved through the use of isotopically labeled precursors. For example, nitrogen-15 labeled ammonia or ammonium salts can be used to introduce the nitrogen-15 isotope.
Purine Ring Formation: The purine ring is constructed through a series of cyclization reactions, often involving formylation, amidation, and cyclization steps.
Glycosylation: The attachment of the oxolan ring is achieved through glycosylation reactions, where the purine base is reacted with a suitably protected sugar derivative.
Deprotection and Purification: The final steps involve the removal of protecting groups and purification of the compound through techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate continuous flow techniques to streamline the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The nitrogen and oxygen atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tracer in studies of metabolic pathways and reaction mechanisms due to its isotopic labeling.
Biology: It is used in studies of nucleic acid metabolism and interactions, as well as in the investigation of enzyme mechanisms.
Medicine: The compound is used in the development of diagnostic tools and therapeutic agents, particularly in the field of oncology.
Industry: It is used in the production of isotopically labeled compounds for various industrial applications, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor of enzymes involved in nucleic acid metabolism. Its isotopic labeling allows for the tracing of its interactions and transformations within biological systems, providing insights into its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features but without isotopic labeling.
Guanosine: Another purine nucleoside with a similar structure but different functional groups.
Inosine: A purine nucleoside that is structurally similar but lacks the specific isotopic labels.
Uniqueness
The uniqueness of 2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate lies in its isotopic labeling, which allows for detailed studies of its metabolic pathways and interactions. This makes it a valuable tool in scientific research, particularly in the fields of chemistry, biology, and medicine.
Properties
Molecular Formula |
C10H15N5O5 |
|---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate |
InChI |
InChI=1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1; |
InChI Key |
LZSCQUCOIRGCEJ-DKCGKRJGSA-N |
Isomeric SMILES |
[13CH2]1[13C@@H]([13C@H](O[13C@H]1[15N]2[13CH]=[15N][13C]3=[13C]2[15N]=[13C]([15NH][13C]3=O)[15NH2])[13CH2]O)O.O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-oxopentanoate](/img/structure/B12401312.png)


![5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide](/img/structure/B12401325.png)




![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one](/img/structure/B12401355.png)



![[(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B12401385.png)
